![molecular formula C22H18ClN3O2S2 B2740996 N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291862-92-4](/img/structure/B2740996.png)
N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Research indicates the compound's role as a potent inhibitor of both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in DNA synthesis and repair. This dual inhibitory action suggests its potential in designing anticancer agents. One study highlighted its exceptional inhibitory potency, presenting a classical analogue as the most potent dual inhibitor known for these enzymes (Gangjee et al., 2008).
Crystal Structure Analysis
Another area of application involves the crystallographic study of related compounds, where their molecular conformations and hydrogen bonding patterns are analyzed. This insight is critical for understanding the compound's interaction mechanisms and for the rational design of new drugs with improved efficacy and selectivity (Subasri et al., 2016).
Synthetic Methodology and Spectral Characterization
The compound serves as a precursor in synthesizing new chemical entities with potential pharmacological activities. Research efforts are directed towards expanding the chemical space around the core structure to explore its versatility in drug development. This includes the synthesis of novel tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, highlighting the compound's role in generating new molecules for further biological evaluation (Zaki et al., 2017).
Antitumor Activity
There is also significant interest in evaluating the antitumor activities of derivatives, with some showing potent anticancer activity against various human cancer cell lines. This application is crucial in the ongoing search for more effective and selective cancer therapies. The structure-activity relationship (SAR) studies help in identifying key molecular features responsible for the observed biological activities (Hafez & El-Gazzar, 2017).
Computational Chemistry and Drug Design
Furthermore, the compound's derivatives are used in computational studies to understand their binding interactions with biological targets, predict their pharmacokinetic properties, and assess their drug-likeness. This computational approach aids in the rational design of new compounds with optimized properties for drug development (Mary et al., 2022).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-14-4-2-3-5-18(14)26-21(28)20-17(10-11-29-20)25-22(26)30-13-19(27)24-12-15-6-8-16(23)9-7-15/h2-11H,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNSUTVPNKLYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.